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Compound of Interest

Compound Name: H-D-Ala-phe-OH

Cat. No.: B112445 Get Quote

Spectroscopic Analysis of H-D-Ala-Phe-OH: A
Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of the dipeptide H-D-Ala-Phe-OH. The guide is intended for researchers, scientists, and drug

development professionals, offering detailed methodologies and data interpretation for Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of H-D-Ala-Phe-OH and its closely related stereoisomers.

NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in D₂O
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Proton Assignment Expected Chemical Shift (ppm)

Ala-CαH ~4.1

Ala-CβH₃ ~1.4 (d)

Phe-CαH ~4.5

Phe-CβH₂ ~3.0, ~3.2 (dd)

Phe-Aromatic Hs ~7.2-7.4 (m)

Note: Chemical shifts are approximate and can vary based on solvent and pH. d = doublet, dd

= doublet of doublets, m = multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O

Carbon Assignment Expected Chemical Shift (ppm)

Ala-Cα ~52

Ala-Cβ ~18

Ala-C' (Carbonyl) ~175

Phe-Cα ~56

Phe-Cβ ~38

Phe-Cγ (Aromatic C) ~137

Phe-Cδ (Aromatic CH) ~130

Phe-Cε (Aromatic CH) ~129

Phe-Cζ (Aromatic CH) ~127

Phe-C' (Carbonyl) ~174

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Infrared (IR) Spectroscopy Data
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Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode

3300-3500 (broad)
O-H stretch (carboxylic acid), N-H stretch

(amine)

~3030 Aromatic C-H stretch

2850-2960 Aliphatic C-H stretch

~1710 C=O stretch (carboxylic acid)

~1660 Amide I (C=O stretch)

~1540 Amide II (N-H bend and C-N stretch)

1400-1500 Aromatic C=C stretch

Mass Spectrometry Data
Table 4: ESI-MS Fragmentation Data

m/z Proposed Fragment

237.12 [M+H]⁺ (Protonated molecular ion)

166.09 [Phe-H]⁺ or b₁ ion (loss of Alanine)

120.08 Phenylalanine immonium ion

91.05 Tropylium ion (from Phenylalanine side chain)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-phase structure and assign proton and carbon signals of

H-D-Ala-Phe-OH.

Methodology:
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Sample Preparation: A 5-10 mg sample of H-D-Ala-Phe-OH is dissolved in 0.5 mL of

deuterium oxide (D₂O). A small amount of a reference standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift

calibration.

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer

equipped with a 5 mm probe.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical

parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is

acquired. Typical parameters include a spectral width of 200 ppm, 512-2048 scans, a

relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY

(Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be

performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in H-D-Ala-Phe-OH.

Methodology:

Sample Preparation: A small amount of the solid dipeptide is finely ground with potassium

bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet.

Alternatively, a thin film can be cast from a solution of the dipeptide onto a suitable IR-

transparent window (e.g., NaCl or CaF₂).

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the KBr pellet or the empty sample holder is first collected and automatically
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subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of H-D-Ala-Phe-OH.

Methodology:

Sample Preparation: A dilute solution of H-D-Ala-Phe-OH is prepared in a suitable solvent

system, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g.,

0.1%) to promote protonation.

Instrumentation: The analysis is performed on a mass spectrometer equipped with an

electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF)

analyzer.

Data Acquisition (MS1): The sample solution is infused into the ESI source at a low flow rate

(e.g., 5-10 µL/min). The mass spectrum is acquired in positive ion mode over a mass-to-

charge (m/z) range of 50-500 to observe the protonated molecular ion [M+H]⁺.

Data Acquisition (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is mass-selected in

the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID)

with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-

analyzed in the second stage of the mass spectrometer.

Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the

fragmentation pathway of the dipeptide.

Caption: Workflow for the Spectroscopic Analysis of H-D-Ala-Phe-OH.

Caption: ESI-MS/MS Fragmentation Pathway of H-D-Ala-Phe-OH.

To cite this document: BenchChem. [spectroscopic analysis of H-D-Ala-phe-OH (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b112445#spectroscopic-analysis-of-h-d-ala-phe-oh-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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